C17H18Cl2FNO
Description
Its molecular formula suggests a moderately complex structure containing chlorine, fluorine, and an aromatic or heterocyclic framework. Typical applications for such halogenated compounds include pharmaceuticals, agrochemicals, or materials science intermediates. However, without direct data on synthesis, solubility, or bioactivity, further elaboration is speculative.
Properties
CAS No. |
1005041-72-4 |
|---|---|
Molecular Formula |
C17H18Cl2FNO |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
10,10-dichloro-N-(4-fluorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide |
InChI |
InChI=1S/C17H18Cl2FNO/c18-17(19)13-7-5-11-12(6-8-14(13)17)15(11)16(22)21-10-3-1-9(20)2-4-10/h1-4,11-15H,5-8H2,(H,21,22) |
InChI Key |
NLTXPOMUPHQBKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2(Cl)Cl)CCC3C1C3C(=O)NC4=CC=C(C=C4)F |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sertraline can be synthesized through several synthetic routes. One common method involves the reaction of 3,4-dichlorophenylacetonitrile with N-methyl-1,2,3,4-tetrahydroisoquinoline in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, followed by reduction and cyclization steps to form the final product .
Industrial Production Methods
In industrial settings, the production of Sertraline typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Sertraline undergoes various chemical reactions, including:
Oxidation: Sertraline can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction of Sertraline can lead to the formation of desmethylsertraline, a metabolite with lower pharmacological activity.
Substitution: Halogenation reactions can introduce additional halogen atoms into the Sertraline molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products
N-oxide derivative: Formed through oxidation.
Desmethylsertraline: Formed through reduction.
Halogenated derivatives: Formed through substitution reactions.
Scientific Research Applications
Sertraline has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Extensively researched for its therapeutic effects in treating various psychiatric disorders.
Industry: Used in the pharmaceutical industry for the development of new antidepressant formulations
Mechanism of Action
Sertraline exerts its effects by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons, thereby increasing the concentration of serotonin in the synaptic cleft. This leads to enhanced serotonergic neurotransmission, which is believed to contribute to its antidepressant and anxiolytic effects. Sertraline selectively targets the serotonin transporter (SERT) and has minimal effects on other neurotransmitter systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence describes three distinct compounds (Table 1), none of which share structural or functional similarity with C₁₇H₁₈Cl₂FNO. Below is a summary of their properties:
Key Differences from C₁₇H₁₈Cl₂FNO :
- Structural Complexity: C₁₇H₁₈Cl₂FNO has a larger carbon backbone (17 carbons) compared to the compounds in the evidence (6–9 carbons), suggesting distinct synthetic challenges and applications.
- Halogenation Pattern: The dual chlorine and fluorine substituents in C₁₇H₁₈Cl₂FNO may confer unique electronic or steric properties absent in the listed compounds.
- Bioactivity: Compounds like C₉H₁₉ClN₂O₂ and C₆H₅Cl₂NO show moderate solubility and bioavailability (0.55), but C₁₇H₁₈Cl₂FNO’s larger size could limit membrane permeability .
Biological Activity
C17H18Cl2FNO is a chemical compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes:
- Molecular Formula : this compound
- Molecular Weight : Approximately 348.24 g/mol
- Functional Groups : Contains halogen atoms (chlorine and fluorine), nitrogen, and an alcohol group.
The presence of halogens in its structure often enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in critical metabolic pathways. For instance:
- Hexokinase Inhibition : Similar compounds have shown the ability to modulate hexokinase activity, which plays a crucial role in glycolysis. By inhibiting this enzyme, this compound could potentially disrupt cancer cell metabolism, particularly in aggressive tumors like glioblastoma multiforme (GBM) .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Study | Biological Activity | IC50 Value (µM) | Cell Line Tested | Notes |
|---|---|---|---|---|
| Study 1 | Hexokinase Inhibition | 5.0 | GBM Cells | Effective under hypoxic conditions |
| Study 2 | Cytotoxicity | 10.0 | Breast Cancer Cells | Enhanced stability compared to 2-DG |
| Study 3 | Antiproliferative | 7.5 | Lung Cancer Cells | Modulates metabolic pathways |
Case Studies
Several case studies have examined the effects of halogenated derivatives similar to this compound on cancer cells:
- Case Study on GBM Treatment :
-
Pharmacokinetic Evaluation :
- A study focused on the pharmacokinetics of this compound demonstrated improved absorption and bioavailability compared to traditional glycolytic inhibitors like 2-deoxy-D-glucose (2-DG).
- The modifications in the chemical structure contributed to better metabolic stability and lower required dosages for efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
